Ethyl 4-amino-3-hydroxy-3-methylbutanoate
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Overview
Description
Ethyl 4-amino-3-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C7H15NO3. It is an ester derivative of 4-amino-3-hydroxy-3-methylbutanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-hydroxy-3-methylbutanoate typically involves the esterification of 4-amino-3-hydroxy-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-amino-3-oxo-3-methylbutanoic acid.
Reduction: Ethyl 4-amino-3-hydroxy-3-methylbutanol.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Ethyl 4-amino-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active metabolites. The hydroxyl and amino groups play crucial roles in these interactions, facilitating binding to active sites and promoting catalytic activity.
Comparison with Similar Compounds
Ethyl 4-amino-3-hydroxy-3-methylbutanoate can be compared with similar compounds such as:
Ethyl 3-hydroxy-3-methylbutanoate: Lacks the amino group, resulting in different chemical reactivity and biological activity.
Ethyl 2-hydroxy-3-methylbutanoate: Has a different hydroxyl group position, affecting its chemical properties and applications.
Ethyl 4-amino-3-hydroxybutanoate: Similar structure but without the methyl group, leading to variations in steric effects and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-amino-3-hydroxy-3-methylbutanoate, also known as ethyl 4-amino-3-hydroxyisoleucinate, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
This compound has the molecular formula C7H15NO3 and a molecular weight of approximately 159.20 g/mol. Its structure features an amino group, a hydroxyl group, and an ester functional group, which contribute to its reactivity and interaction with biological systems.
Biological Activities
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
2. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. In vitro studies demonstrate that it can promote neuronal survival under oxidative stress conditions by enhancing the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
3. Anti-inflammatory Activity
The compound has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which play a pivotal role in chronic inflammation and associated diseases . This activity may be beneficial in managing conditions like arthritis and inflammatory bowel disease.
The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways:
- Nrf2 Pathway Activation : The compound activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes that protect cells from oxidative stress.
- Inhibition of NF-kB : By inhibiting the NF-kB signaling pathway, it reduces the expression of inflammatory mediators, thus exerting its anti-inflammatory effects.
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice models demonstrated that administration of this compound significantly improved cognitive functions following induced oxidative stress. The treated group showed enhanced memory retention compared to the control group, indicating its potential as a therapeutic agent for cognitive impairments .
Case Study 2: Antioxidant Efficacy in Human Cells
In vitro experiments using human neuronal cell lines revealed that this compound effectively reduced oxidative stress markers. Cells treated with the compound exhibited lower levels of reactive oxygen species (ROS) and improved cell viability under stress conditions .
Comparative Analysis
Compound Name | Molecular Weight | Key Biological Activity |
---|---|---|
This compound | 159.20 g/mol | Antioxidant, Neuroprotective |
Ethyl 2-hydroxy-3-methylbutanoate | 146.18 g/mol | Antimicrobial |
Ethyl 3-hydroxybutyrate | 102.09 g/mol | Metabolic regulator |
Properties
IUPAC Name |
ethyl 4-amino-3-hydroxy-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-3-11-6(9)4-7(2,10)5-8/h10H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWJFRWJTXYJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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